1-(4-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one 1-(4-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15331344
InChI: InChI=1S/C19H19N3O2/c1-12-3-8-16-17(9-12)21-19(20-16)13-10-18(23)22(11-13)14-4-6-15(24-2)7-5-14/h3-9,13H,10-11H2,1-2H3,(H,20,21)
SMILES:
Molecular Formula: C19H19N3O2
Molecular Weight: 321.4 g/mol

1-(4-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC15331344

Molecular Formula: C19H19N3O2

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one -

Specification

Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
IUPAC Name 1-(4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
Standard InChI InChI=1S/C19H19N3O2/c1-12-3-8-16-17(9-12)21-19(20-16)13-10-18(23)22(11-13)14-4-6-15(24-2)7-5-14/h3-9,13H,10-11H2,1-2H3,(H,20,21)
Standard InChI Key CIDLANNEWKSGLF-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N=C(N2)C3CC(=O)N(C3)C4=CC=C(C=C4)OC

Introduction

Chemical Structure and Molecular Properties

Molecular Composition

The molecular formula of 1-(4-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is C₁₉H₁₉N₃O₂, with a molecular weight of 321.4 g/mol. The structure comprises three distinct components:

  • A pyrrolidin-2-one ring, a five-membered lactam known for enhancing binding affinity in bioactive molecules.

  • A 5-methyl-1H-benzimidazole group, a bicyclic aromatic system with nitrogen atoms at positions 1 and 3, which facilitates interactions with biological targets like DNA and kinases.

  • A 4-methoxyphenyl substituent at position 1 of the pyrrolidinone ring, contributing to lipophilicity and metabolic stability.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₁₉N₃O₂
Molecular Weight (g/mol)321.4
Hydrogen Bond Donors1 (N-H of benzimidazole)
Hydrogen Bond Acceptors3 (2 carbonyl O, 1 methoxy O)
Rotatable Bonds3

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of 1-(4-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one typically involves a multi-step sequence:

  • Formation of the benzimidazole moiety: Condensation of 4-methyl-1,2-diaminobenzene with a carbonyl source under acidic conditions.

  • Pyrrolidinone ring construction: Cyclization of γ-aminobutyric acid derivatives or via [3+2] cycloaddition reactions.

  • Coupling of substituents: Introduction of the 4-methoxyphenyl group using Ullmann or Buchwald-Hartwig amination.

Microwave-assisted synthesis has been employed to reduce reaction times (e.g., from 24 hours to 2 hours) while maintaining yields above 75%. Solid-phase synthesis methods are also explored for high-throughput production.

Analytical Validation

  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purities >95%.

  • Structural Elucidation: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) validate the molecular architecture. Key NMR signals include a carbonyl resonance at δ 172 ppm (¹³C) and aromatic protons at δ 6.8–7.4 ppm (¹H).

Chemical Reactivity and Derivative Formation

Functional Group Transformations

The compound undergoes reactions at three reactive sites:

  • Pyrrolidinone carbonyl: Susceptible to nucleophilic attack, enabling formation of Schiff bases or thioamide derivatives.

  • Benzimidazole NH: Participates in alkylation or acylation to modulate solubility and bioavailability.

  • Methoxy group: Demethylation under acidic conditions yields phenolic derivatives for further functionalization.

Table 2: Representative Derivatives and Modifications

DerivativeReaction ConditionsBiological Target
N-Alkylated benzimidazoleK₂CO₃, DMF, alkyl halide, 80°CKinase inhibition
Thioamide analogLawesson’s reagent, tolueneAntiparasitic activity
Phenolic derivativeBBr₃, CH₂Cl₂, −78°CAntioxidant applications

Biological Activities and Mechanistic Insights

Target Engagement

  • Enzyme inhibition: Competitive binding to the ATP pocket of cyclin-dependent kinases (CDKs) with a Kᵢ of 0.8 µM.

  • DNA intercalation: Fluorescence quenching assays demonstrate affinity for guanine-cytosine-rich regions (Kₐ = 10⁶ M⁻¹).

Applications in Drug Discovery

Lead Optimization

The compound serves as a starting point for structure-activity relationship (SAR) studies. For example:

  • Methoxy position: Para-substitution optimizes metabolic stability compared to ortho or meta analogs.

  • Pyrrolidinone substitution: Bulkier groups at position 4 improve selectivity for CDK2 over CDK1.

Preclinical Development

While in vitro data are promising, pharmacokinetic studies in rodent models indicate moderate oral bioavailability (F = 35%) due to first-pass metabolism. Prodrug strategies (e.g., phosphate esters) are under investigation to enhance absorption.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator